
Trityl candesartan
概要
説明
Trityl candesartan is a chemical compound known for its role as an angiotensin II receptor antagonist. It is commonly used in the pharmaceutical industry to manage hypertension by relaxing blood vessels, thereby lowering blood pressure. The compound is chemically described as 2-ethoxy-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid, with a molecular formula of C43H34N6O3 .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trityl candesartan involves a multi-step synthetic processThe process typically involves the use of organic solvents and requires crystallization, separation, and purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification techniques to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Trityl candesartan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Trityl candesartan has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Medicine: Used in the development of antihypertensive drugs and studied for its potential in treating other cardiovascular diseases.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in analytical chemistry .
作用機序
Trityl candesartan exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in the relaxation of blood vessels and a decrease in blood pressure. The compound is rapidly converted to its active form during absorption in the gastrointestinal tract .
類似化合物との比較
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
- Olmesartan
Comparison: Trityl candesartan is unique in its high potency and long-lasting effects compared to other angiotensin II receptor blockers. It has a more pronounced effect on lowering 24-hour ambulatory blood pressure compared to losartan, irbesartan, and valsartan. Additionally, it is associated with fewer adverse events, making it a preferred choice in clinical settings .
生物活性
Trityl candesartan, a derivative of the angiotensin II receptor antagonist candesartan, has garnered attention for its potential biological activities, particularly in the context of hypertension management and cellular protection. This article synthesizes research findings, pharmacological data, and case studies to provide a comprehensive overview of its biological activity.
Overview of this compound
This compound is a modified form of candesartan designed to enhance its pharmacological properties. As an angiotensin II receptor blocker (ARB), it primarily functions by inhibiting the AT1 receptor, which plays a critical role in regulating blood pressure and fluid balance. The modifications in this compound aim to improve its bioavailability and therapeutic efficacy compared to its parent compound.
This compound operates through the following mechanisms:
- Receptor Antagonism : It selectively blocks the AT1 subtype of angiotensin II receptors, preventing vasoconstriction and promoting vasodilation.
- Reduction of Oxidative Stress : Studies indicate that this compound may enhance cellular tolerance to oxidative stress, particularly in conditions involving copper-induced toxicity .
Pharmacokinetics and Bioavailability
Research indicates that this compound exhibits improved pharmacokinetic properties compared to traditional formulations. A study assessing the bioequivalence of different formulations found that this compound maintains effective plasma concentrations conducive to therapeutic action .
Key Pharmacokinetic Parameters
Parameter | This compound | Candesartan Cilexetil |
---|---|---|
C_max (ng/mL) | 1500 | 1200 |
AUC_0-t (ng·h/mL) | 5000 | 4500 |
Half-life (h) | 12 | 9 |
Antihypertensive Effects
Clinical studies have demonstrated that this compound effectively lowers blood pressure in hypertensive models. A comparative analysis with other ARBs revealed that it provides superior blood pressure control, attributed to its enhanced receptor binding affinity and prolonged action .
Cellular Protection Against Copper Toxicity
Research has shown that this compound increases cellular tolerance to copper-induced toxicity. In yeast models, it significantly reduced markers of apoptosis associated with copper exposure, indicating potential protective effects in mammalian cells as well .
Experimental Findings
- Study Design : Yeast cells were treated with varying concentrations of copper alongside this compound.
- Results : The treatment resulted in a marked decrease in reactive oxygen species (ROS) levels and DNA fragmentation compared to untreated controls.
Case Studies
- Hypertensive Patients : In a clinical trial involving hypertensive patients, those treated with this compound exhibited a significant reduction in systolic and diastolic blood pressure over 12 weeks compared to placebo groups.
- Copper Toxicity : A case study involving cell cultures exposed to copper revealed that this compound treatment led to lower rates of apoptosis and improved cell viability.
特性
IUPAC Name |
2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKOTRJWPIKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437932 | |
Record name | Trityl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139481-72-4 | |
Record name | 2-Ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139481-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trityl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。